molecular formula C9H6N2OS B2868689 2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile CAS No. 1206997-24-1

2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile

Cat. No. B2868689
CAS RN: 1206997-24-1
M. Wt: 190.22
InChI Key: ZYFURVGISHFMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile, also known as TIOA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. TIOA is a heterocyclic compound that contains both a thiophene and an isoxazole ring, which makes it unique and useful in various research fields.

Scientific Research Applications

Nitric Oxide Donation and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a compound related to 2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile, demonstrates the ability to release nitric oxide in the presence of thiol cofactors. This compound has been studied for its potential biological applications, including activating rat lung soluble guanylate cyclase, exhibiting vasodilatory activity on rat thoracic aorta, and inhibiting platelet aggregation. These properties suggest its potential use in cardiovascular research and therapeutic applications (Medana et al., 1994).

1,3-Dipolar Cycloaddition Reactions

Thiophene-2-carbonitrile N-oxides, which are structurally related to the target compound, have been synthesized and studied for their reactions with various dipolarophiles. These reactions produce Δ2-isoxazolines and isoxazoles, highlighting the compound's utility in synthetic organic chemistry and the potential for creating novel organic molecules (Iwakura et al., 1968).

Synthesis of Isoxazolines

Research on (diethoxyphosphoryl)acetonitrile oxide, which shares a functional group with the target compound, demonstrates its ability to undergo regioselective cycloaddition to olefins. This leads to the formation of 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines, useful as synthetic building blocks. Such studies contribute to the field of synthetic chemistry, particularly in the synthesis of complex organic molecules (Tsuge et al., 1987).

Fluorination of Isoxazole Nuclei

Studies on the C-4 fluorination of 3,5-diarylisoxazoles, compounds similar to the target molecule, have been conducted using Selectfluor®. This research sheds light on the reactivity of isoxazole rings with fluorinating agents, which is important in the development of fluorinated pharmaceuticals and agrochemicals (Stephens & Blake, 2004).

Peroxisome Proliferators-Activated Receptor Agonism

Compounds structurally similar to the target molecule, such as (S)-2-ethoxy-3-(4-{3-methyl-5-[4-(3-methyl-isoxazol-5-yl)-phenyl]thiophen-2-ylmethoxy}-phenyl)-propionic acid (PAM-1616), have been studied for their role as peroxisome proliferators-activated receptor γ (PPARγ) partial agonists. These compounds hold potential in the treatment of type-2 diabetes and related metabolic disorders (Chae et al., 2010).

Herbicide Action Mechanism

Isoxaflutole, a compound related to the target molecule, is studied for its herbicidal action. It undergoes rapid conversion to a diketonitrile derivative in plants, and this conversion rate correlates with plant susceptibility. Understanding its mode of action contributes to the development of more effective and selective herbicides (Pallett et al., 1998).

properties

IUPAC Name

2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFURVGISHFMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.